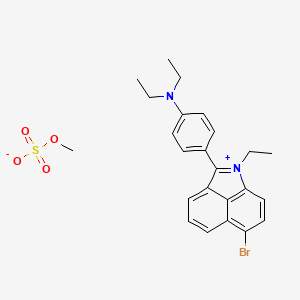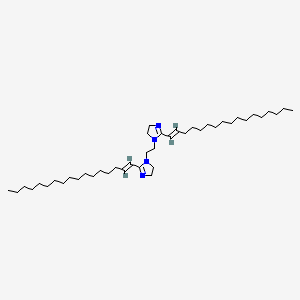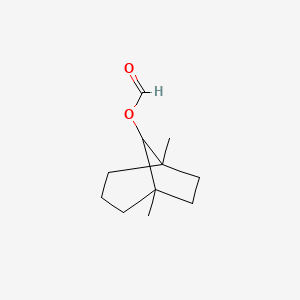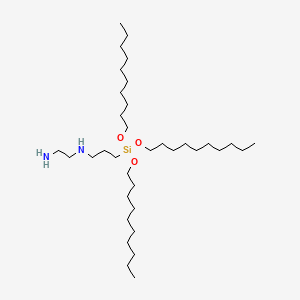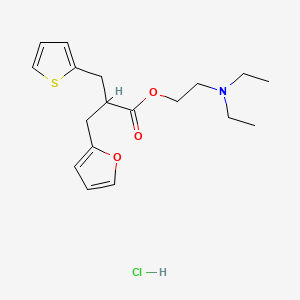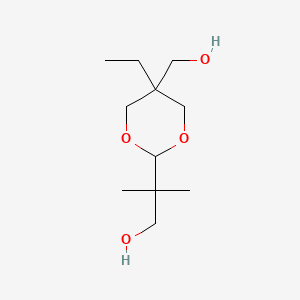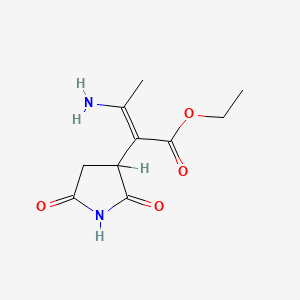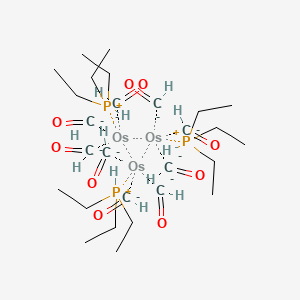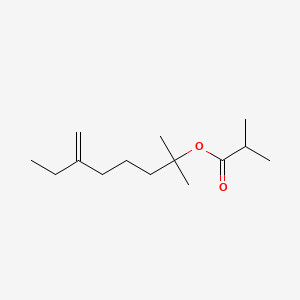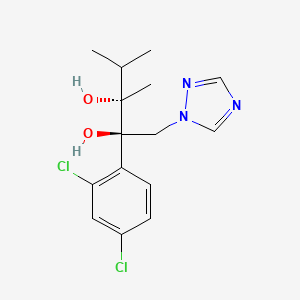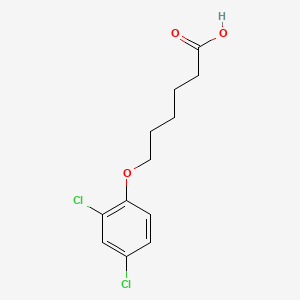
6-(2,4-Dichlorophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenoxy)hexanoic acid is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 g/mol It is a derivative of hexanoic acid, where the hexanoic acid chain is substituted with a 2,4-dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 2,4-dichlorophenol with hexanoic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature that promotes the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dichlorophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxy derivatives .
Applications De Recherche Scientifique
6-(2,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. In plants, it may act as a synthetic auxin, mimicking the action of natural plant hormones and affecting growth and development. The compound’s effects on cellular processes are mediated through its binding to specific receptors and subsequent activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but a different chain length.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a shorter chain length.
2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP): A compound with a similar phenoxy group but different chain structure.
Uniqueness
6-(2,4-Dichlorophenoxy)hexanoic acid is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Its longer chain length compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
7170-66-3 |
|---|---|
Formule moléculaire |
C12H14Cl2O3 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
6-(2,4-dichlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-5-6-11(10(14)8-9)17-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2,(H,15,16) |
Clé InChI |
QXRRZUAZMYMJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


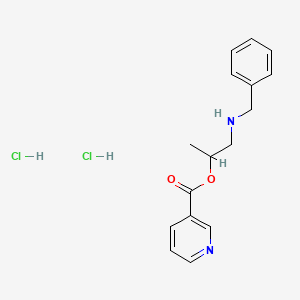

![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
